molecular formula C22H14N2O2S B2510368 2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione CAS No. 861213-01-6

2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B2510368
CAS RN: 861213-01-6
M. Wt: 370.43
InChI Key: KGAKLZQIPOWYGI-UHFFFAOYSA-N
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Description

The compound “2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is fused with a thiazole ring to form an imidazo[2,1-b][1,3]thiazole system . This system is attached to a 4-methylphenyl group and a methylene bridge connecting to an indene-1,3-dione group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their connectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectroscopy .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole derivatives, including structures similar to the specified compound, have demonstrated a wide array of pharmacological activities. These activities are attributed to the unique chemical framework of the molecule, which has been a part of numerous therapeutic agents. A literature review covering developments between 2000 and 2018 highlighted the significance of this moiety in designing compounds for various clinical applications. The extensive pharmacological profiles of these derivatives showcase their potential in developing new therapeutic candidates with enhanced efficacy (Shareef et al., 2019).

Synthesis and Transformation of 4-Phosphorylated Derivatives

The synthesis methodologies for 4-phosphorylated imidazole derivatives, including those structurally related to the compound , emphasize their chemical and biological significance. These derivatives are utilized for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The review of literary data on the synthesis and properties of these compounds suggests a rich field of study for discovering new drugs with diverse biological activities (Abdurakhmanova et al., 2018).

Biological Potential of 1,3-Thiazolidin-4-ones

The exploration of 1,3-thiazolidin-4-ones and their analogues, which share structural motifs with the molecule of interest, reveals their pharmacological importance. These compounds are found in commercial pharmaceuticals and exhibit potential activities against different diseases. The historical and synthetic development of these molecules, alongside their green methodologies, underscores the ongoing interest in leveraging their biological potential for therapeutic applications (Santos et al., 2018).

properties

IUPAC Name

2-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c1-13-6-8-14(9-7-13)19-18(24-10-11-27-22(24)23-19)12-17-20(25)15-4-2-3-5-16(15)21(17)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKLZQIPOWYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1H-indene-1,3(2H)-dione

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